6-Chloropteridine
Description
6-Chloropteridine is a heterocyclic compound featuring a pteridine backbone—a bicyclic system comprising fused pyrimidine and pyrazine rings—with a chlorine atom substituted at position 6 (Figure 1). This substitution significantly influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-chloropteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4/c7-5-2-9-6-4(11-5)1-8-3-10-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVYBQFUSWPIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CC(=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633946 | |
| Record name | 6-Chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-82-2 | |
| Record name | 6-Chloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropteridine typically involves the chlorination of pteridine derivatives. One common method is the direct chlorination of pteridine using chlorine gas in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective chlorination at the sixth position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride can be employed to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Chloropteridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxyl groups.
Oxidation Reactions: The compound can be oxidized to form pteridine-N-oxide derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of pteridine derivatives with different oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and hydroxyl compounds. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pteridine derivatives.
Oxidation Reactions: Major products are pteridine-N-oxide derivatives.
Reduction Reactions: Reduced pteridine derivatives with altered oxidation states.
Scientific Research Applications
6-Chloropteridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: this compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropteridine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Key Properties and Reactivity :
- Synthesis and Functionalization : 6-Chloropteridine undergoes nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nature of the pteridine ring, which activates the chlorine atom for displacement. For example, palladium-mediated Heck reactions with acetylenes yield alkynyl-substituted pteridines, enabling applications in medicinal chemistry .
- Deactivation Effects: Unlike 6-chloropterin (a derivative with a 2-amino group), this compound lacks deactivating substituents, allowing it to react readily with nucleophiles. In 6-chloropterin, the amino group and anion formation in the pyrimidine ring severely deactivate the chlorine, rendering it unreactive toward amines .
Applications :
this compound is a scaffold in anticancer research due to pteridine's pharmacological versatility. Its derivatives are explored for targeting enzymes like dihydrofolate reductase (DHFR) and kinases .
Comparison with Structurally Related Compounds
Other Chlorinated Pteridines
- 6-Chloropterin: Structure: Contains a 2-amino substituent on the pyrimidine ring. Reactivity: The amino group deactivates the chlorine at position 6, preventing reactions with amines. Acetylation of the amino group (to 2-acetyl-6-chloropterin) still results in deacetylation rather than nucleophilic displacement . Applications: Limited utility in synthesis due to low reactivity.
7-Chloropteridines :
- Reactivity : Chlorine at position 7 (pyrazine ring) shows higher reactivity than this compound in some cases, as steric and electronic effects differ. However, direct comparisons are sparse in the literature.
Chlorinated Pyridine Derivatives
Pyridine derivatives with chlorine at position 6 are common intermediates in agrochemical and pharmaceutical synthesis.
- 6-Chloropyridine-3-carboxamide: Structure: Pyridine ring with chlorine at position 6 and a carboxamide group at position 3. Reactivity in SNAr is moderate compared to this compound due to the electron-withdrawing carboxamide . Applications: Intermediate in antiviral and anticancer drug synthesis .
- 6-Chloro-3-iodopyridin-2-amine: Structure: Pyridine with chlorine (position 6), iodine (position 3), and an amino group (position 2). Reactivity: Iodine acts as a leaving group in cross-coupling reactions, while the amino group directs electrophilic substitution. The chlorine at position 6 stabilizes the ring electronically .
Chlorinated Purines
- 6-Chloropurine: Structure: Purine core with chlorine at position 4. Reactivity: Chlorine is highly reactive in SNAr, forming nucleosides and nucleotides. Reactivity is enhanced by the electron-deficient purine ring. Applications: Key intermediate in antiviral (e.g., acyclovir) and immunosuppressant drug synthesis .
Data Tables
Table 2: Electronic Effects of Substituents on Reactivity
| Compound | Electron-Withdrawing Groups | Electron-Donating Groups | Reactivity Trend |
|---|---|---|---|
| This compound | None | None | High SNAr |
| 6-Chloropterin | NH₂ (pyrimidine ring) | None | Low SNAr |
| 6-Chloro-3-iodopyridin-2-amine | Cl (position 6) | NH₂ (position 2) | Moderate SNAr |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
